5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-
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Overview
Description
5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization . This process can be carried out under various conditions, including different temperatures and solvents, to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound often focus on scalability and cost-effectiveness. A catalyst-free, one-pot three-component reaction has been reported, which involves the use of ethylene glycol as a green solvent at 100°C . This method is advantageous due to its simplicity, mild reaction conditions, and high yields.
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Substitution reactions, particularly involving halogenated reagents, are common.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Halogenated compounds: For substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and various substituted thiazolopyrimidines .
Scientific Research Applications
5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anti-inflammatory, antihypertensive, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, such as the 5-HT2A receptor . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidines such as:
Uniqueness
What sets 5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
105246-05-7 |
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Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
7-methyl-3-methylidene-[1,3]thiazolo[3,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C8H8N2OS/c1-5-3-7-10(8(11)9-5)6(2)4-12-7/h3H,2,4H2,1H3 |
InChI Key |
KOTUMOULETWOTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N2C(=C)CSC2=C1 |
Origin of Product |
United States |
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